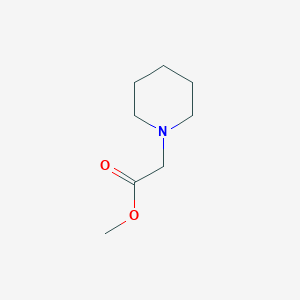

1-Piperidineacetic acid, methyl ester

Description

BenchChem offers high-quality 1-Piperidineacetic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidineacetic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58583-90-7 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-piperidin-1-ylacetate |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3 |

InChI Key |

REGWVSTWPUXKJS-UHFFFAOYSA-N |

SMILES |

COC(=O)CN1CCCCC1 |

Canonical SMILES |

COC(=O)CN1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 1-Piperidineacetic acid methyl ester

[1][2]

Executive Summary

Methyl 2-(piperidin-1-yl)acetate (often referred to as Methyl 1-piperidineacetate or Methyl piperidinoacetate ) is a critical heterocyclic building block in medicinal chemistry.[1][2] Characterized by a piperidine ring nitrogen-linked to a methyl acetate moiety, it serves as a versatile intermediate for introducing the piperidine pharmacophore into complex molecules.[3] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in pharmaceutical development and material science.[3]

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

Nomenclature and Identification

Precision in nomenclature is vital due to the existence of structural isomers where the acetate chain is attached to the carbon atoms (C2, C3, or C4) of the piperidine ring rather than the nitrogen.

| Parameter | Detail |

| IUPAC Name | Methyl 2-(piperidin-1-yl)acetate |

| Common Names | Methyl 1-piperidineacetate; Methyl piperidinoacetate; N-(Methoxycarbonylmethyl)piperidine |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| SMILES | COC(=O)CN1CCCCC1 |

| InChI Key | Derived from structure:[1][2][4][5][6] COC(=O)CN1CCCCC1 |

| CAS Registry Number | Note on Isomers: Frequently confused with Methyl 2-(piperidin-2-yl)acetate (CAS 23692-08-2) or Methyl 2-(piperidin-4-yl)acetate (CAS 81270-37-3).[1][2] The N-substituted specific CAS is less commonly cited in public aggregators but is distinct by its N-C bond connectivity.[1][2][3] |

Physicochemical Properties

The molecule exhibits properties characteristic of both tertiary amines and aliphatic esters.[3]

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid at room temperature.[1][2][3] |

| Boiling Point | ~85–90 °C at 0.3 kPa (vacuum); Est. ~215 °C at 760 mmHg.[3] |

| Density | ~1.02 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH, Acetonitrile).[3] Limited solubility in water due to lipophilic ring, though the amine can be protonated to increase aqueous solubility.[3] |

| pKa (Conjugate Acid) | ~10.1 (Typical for N-alkyl piperidines), making it a moderately strong base.[3] |

| LogP | ~1.2 (Predicted), indicating moderate lipophilicity suitable for CNS penetration. |

Synthesis & Manufacturing

The synthesis of Methyl 2-(piperidin-1-yl)acetate is primarily achieved via Nucleophilic Substitution (

Core Synthetic Route: N-Alkylation

Reaction: Piperidine + Methyl Chloroacetate

Mechanism:

The lone pair on the piperidine nitrogen acts as a nucleophile, attacking the

Figure 1: Synthetic pathway via N-alkylation of piperidine.[1][2]

Optimized Experimental Protocol

Objective: Synthesis of 10g of Methyl 2-(piperidin-1-yl)acetate.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

).[3] -

Reagents:

-

Piperidine: 1.0 equiv (8.5 g, 100 mmol)

-

Methyl Chloroacetate: 1.05 equiv (11.4 g, 105 mmol)

-

Potassium Carbonate (

): 1.5 equiv (20.7 g, 150 mmol) -

Solvent: Acetonitrile (ACN) or Acetone (100 mL, anhydrous).[3]

-

-

Procedure:

-

Workup:

-

Purification: Vacuum distillation is preferred for high purity.[3] Alternatively, use flash column chromatography (Silica, Hexane:EtOAc gradient).[3]

Spectroscopic Characterization

Verification of the N-substituted structure (vs. C-substituted isomers) is crucial.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | Methoxy ester group (-OCH ₃).[1][2] | |

| N-methylene protons (N-CH ₂-CO).[2] Key differentiator from C-isomers.[1][2][3][14] | ||

| ¹³C NMR | Ester carbonyl carbon.[3] | |

| Methylene carbon attached to Nitrogen.[1][2][3] | ||

| IR | 1735–1750 cm⁻¹ | Strong C=O stretch (Ester).[3] |

| 2700–2800 cm⁻¹ | Bohlmann bands (C-H stretch adjacent to N lone pair).[3] |

Reactivity & Applications

Methyl 2-(piperidin-1-yl)acetate is a bifunctional molecule containing a nucleophilic tertiary amine and an electrophilic ester .[1][2]

Reactivity Profile

-

Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to 1-Piperidineacetic acid (Zwitterionic form).[3]

-

Amidation: Reaction with primary amines yields 2-(piperidin-1-yl)acetamides , a common scaffold in local anesthetics (e.g., Lidocaine analogs).[2][3]

-

Reduction: Lithium Aluminum Hydride (LAH) reduction yields 2-(piperidin-1-yl)ethanol .[1][2][3]

-

Quaternization: Reaction with alkyl halides (e.g., MeI) forms quaternary ammonium salts, used as phase transfer catalysts or ionic liquids.[3]

Figure 2: Primary reactivity pathways and derivative classes.[1][2]

Applications in Drug Discovery

-

CNS Agents: The piperidine moiety is ubiquitous in psychoactive drugs.[3] This ester serves as a precursor for introducing the N-alkyl piperidine motif found in compounds targeting the sigma receptor or dopamine transporters.[1][2][3]

-

Local Anesthetics: Derivatives synthesized via amidation (reacting the ester with anilines) mimic the structure of Lidocaine and Mepivacaine.

-

Photoresist Materials: In semiconductor manufacturing, "methyl piperidinoacetate" is cited in patent literature as a basic additive (quencher) in chemically amplified photoresists to control acid diffusion and improve pattern resolution [1, 2].[3]

Safety & Handling (MSDS Summary)

References

-

Hatakeyama, J., et al. (2009).[3] Photoacid generators, chemically amplified resist compositions, and patterning process.[3] U.S. Patent No.[3] 7,498,126.[3] Washington, DC: U.S. Patent and Trademark Office.[3]

-

Ohsawa, Y., et al. (2013).[3] Sulfonium salt, acid generator, resist composition, photomask blank, and patterning process.[3] U.S. Patent Application US20130231491A1.[3]

-

BenchChem. (2025).[3][8] Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis.[1][2][8] (Analogous chemistry reference).

-

PubChem. (2025).[3] Methyl 2-phenyl-2-(piperidin-1-yl)acetate Compound Summary. National Library of Medicine.[3][4]

Sources

- 1. 1008463-10-2_CAS号:1008463-10-2_2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide - 化源网 [m.chemsrc.com]

- 2. patents.justia.com [patents.justia.com]

- 3. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]

- 4. methyl (2R)-2-(piperidin-1-yl)propanoate | C9H17NO2 | CID 40800356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2 | CID 12957460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,5-Trichlorophenol | CAS#:95-95-4 | Chemsrc [chemsrc.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. arpi.unipi.it [arpi.unipi.it]

- 14. FI83867B - FOERFARANDE FOER FRAMSTAELLNING AV TERAPEUTISKT ANVAENDBARA 4 - / (TVAORNGHETEROCYKLYL) -METYL- OCH -HETERO / PIPERIDINER. - Google Patents [patents.google.com]

Technical Guide: 1-Acetyl-1,2,3,4-tetrahydropyridine (CAS 19615-27-1)

[1][2][3][4]

Executive Summary

1-Acetyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound belonging to the class of N-acetylated tetrahydropyridines. It is primarily recognized in the scientific community as a potent volatile flavor constituent generated via the Maillard reaction, specifically contributing to "roasted," "bready," and "popcorn-like" aromatic profiles in thermally processed matrices such as coffee, peanuts, and baked goods.[1]

For drug development and organic chemistry professionals, this compound represents a significant enamide scaffold. Its chemical reactivity is defined by the electron-rich double bond conjugated with the N-acetyl group, making it a valuable intermediate for functionalizing piperidine rings and studying heterocyclic stability.

Chemical Identity & Structural Analysis

The core structure features a tetrahydropyridine ring with an acetyl group protecting the nitrogen. The "1,2,3,4-tetrahydro" nomenclature implies the double bond is located at the C5–C6 position, creating an enamide functionality which is crucial for its reactivity and stability profile.

| Parameter | Technical Specification |

| CAS Registry Number | 19615-27-1 |

| IUPAC Name | 1-(3,4-Dihydro-2H-pyridin-1-yl)ethanone |

| Synonyms | N-Acetyl-1,2,3,4-tetrahydropyridine; 1-Acetyl-1,2,3,4-THP |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| SMILES | CC(=O)N1CCCC=C1 |

| InChI Key | ZGKNRILGBQAZDJ-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the chemical structure and the numbering system used to define the "1,2,3,4" saturation pattern.

[4]

Physicochemical Properties

As a volatile organic compound (VOC), CAS 19615-27-1 exhibits properties typical of low-molecular-weight amides.

| Property | Data / Observation | Implication for Research |

| Physical State | Liquid (at 25°C) | Suitable for liquid-phase injection in GC-MS; requires sealed storage. |

| Boiling Point | ~85°C at 0.5 mmHg (Estimated) | High volatility; readily detectable in headspace analysis. |

| Solubility | Soluble in MeOH, EtOH, DCM, CHCl₃ | Lipophilic; easily extracted with organic solvents from aqueous matrices. |

| LogP (Octanol/Water) | ~0.8 (Predicted) | Moderate membrane permeability; relevant for bioavailability studies. |

| Stability | Oxidation-sensitive | The enamide double bond is susceptible to oxidation; store under inert gas (N₂/Ar). |

| Odor Threshold | Low (ppb range) | Potent roasted/nutty aroma; requires containment to prevent cross-contamination. |

Expert Insight: The enamide double bond (N-C=C) is electronically distinct from isolated alkenes. The nitrogen lone pair donates electron density into the π-system, increasing nucleophilicity at the β-carbon (C5). This makes the compound reactive toward electrophiles, a property that must be accounted for during synthesis or formulation.

Formation Pathway & Mechanism

In food chemistry and biological systems, CAS 19615-27-1 is not typically synthesized de novo but arises from the Maillard Reaction —specifically the thermal degradation of proline in the presence of reducing sugars.

Mechanistic Workflow

-

Condensation: Proline reacts with glucose/fructose.

-

Strecker Degradation: Decarboxylation leads to pyrrolidine or tetrahydropyridine intermediates.

-

Acetylation: Interaction with sugar fragmentation products (e.g., 1-deoxyosones) or acetyl-CoA (in biological systems) yields the N-acetyl derivative.

[2][4][6][7][8][9]

Synthesis & Preparation Protocol

For analytical standards or drug intermediate usage, isolation from food is inefficient. Chemical synthesis is the preferred route.

Laboratory Scale Synthesis Protocol

Objective: Preparation of high-purity 1-Acetyl-1,2,3,4-tetrahydropyridine.

-

Starting Material: Piperidine or 1,2,3,4-Tetrahydropyridine (generated in situ).

-

Note: 1,2,3,4-Tetrahydropyridine is unstable (trimerizes). It is often generated from the corresponding N-chloropiperidine or via oxidation of piperidine.

-

-

Acetylation Step:

-

Reagents: Acetic anhydride (Ac₂O) and Pyridine (base).

-

Conditions: 0°C to Room Temperature, inert atmosphere (N₂).

-

Reaction: The unstable cyclic imine is trapped immediately by the acylating agent.

-

-

Purification:

-

Method: Vacuum distillation (bulb-to-bulb) or Flash Column Chromatography.

-

Stationary Phase: Neutral Alumina (Silica may cause hydrolysis of the enamide).

-

Eluent: Hexane/Ethyl Acetate gradient.

-

Validation Criteria:

-

GC-MS: Single peak, M+ at m/z 125. Major fragments: m/z 82 (loss of acetyl), m/z 43 (acetyl).

-

NMR: ¹H NMR should show the vinylic protons (C5-H, C6-H) as distinct multiplets downfield (4.5–6.0 ppm) compared to the saturated ring protons.

Handling, Safety & Stability

Safety Classification: Not fully characterized by GHS; treat as a generic reactive organic chemical.

| Hazard Category | Recommendation |

| Inhalation | High Risk. Potent volatile. Use only in a chemical fume hood. May cause respiratory irritation.[2] |

| Skin/Eye Contact | Wear nitrile gloves and safety glasses. Enamides can be mild irritants. |

| Storage | -20°C under Argon. The compound is prone to oxidation and polymerization. |

| Disposal | Incineration in a licensed chemical disposal facility. |

Self-Validating Stability Check: Before use in critical assays, perform a Thin Layer Chromatography (TLC) check.

-

Observation: If a spot remains at the baseline (polymer) or a new polar spot appears (hydrolysis product), repurify the material.

References

-

National Institute of Standards and Technology (NIST). Pyridine, 1-acetyl-1,2,3,4-tetrahydro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. 1-Acetyl-1,2,3,4-tetrahydropyridine (Compound).[3] National Library of Medicine. [Link]

-

Costa, C. P., et al. (2022). Comprehensive Two-Dimensional Gas Chromatography as a Powerful Strategy for the Exploration of Broas Volatile Composition. Molecules, 27(9), 2728.[1] (Identifies compound as key Maillard product). [Link]

-

Cheméo. Chemical Properties of Pyridine, 1-acetyl-1,2,3,4-tetrahydro-.[Link]

Technical Guide: Solubility Profile of Methyl 1-Piperidineacetate

This technical guide details the solubility profile, solvent compatibility, and handling protocols for Methyl 1-piperidineacetate (CAS 30894-33-0). It is designed for researchers requiring precise solvent selection for synthesis, extraction, and formulation.

Compound Identity & Physicochemical Basis

Methyl 1-piperidineacetate (also known as Methyl 2-(piperidin-1-yl)acetate) is a bifunctional intermediate combining a lipophilic piperidine ring with a polar methyl ester group.[1] Its solubility behavior is governed by the interplay between the basic tertiary amine (proton acceptor) and the ester moiety (dipole-dipole interactions).[1]

| Property | Data |

| CAS Number | 30894-33-0 |

| IUPAC Name | Methyl 2-(piperidin-1-yl)acetate |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Physical State | Liquid (at 25°C) |

| Predicted LogP | ~0.8 – 1.2 (Moderately Lipophilic) |

| pKa (Conj.[1] Acid) | ~9.0 – 10.0 (Estimated, typical for N-alkyl piperidines) |

Structural Solubility Prediction

The molecule exhibits amphiphilic character :

-

Piperidine Ring: Hydrophobic domain, driving solubility in non-polar and chlorinated solvents.[1]

-

Tertiary Amine: Provides high basicity, allowing pH-switchable solubility in aqueous media (miscible at pH < 7).[1]

-

Methyl Ester: Facilitates solubility in polar aprotic solvents (esters, ketones) but is susceptible to hydrolysis in strong aqueous base.[1]

Figure 1: Structural determinants of solubility. The tertiary amine allows for pH-dependent aqueous solubility, while the piperidine ring ensures compatibility with organic solvents.

Solubility Profile in Organic Solvents[2]

The following data categorizes solvent compatibility based on polarity and functional interaction. As a liquid intermediate, "solubility" often refers to miscibility .[1]

Table 1: Qualitative Solubility Profile

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible / High | Excellent solvation of the amine and lipophilic ring. Preferred for extraction.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | H-bonding with ester oxygen and amine nitrogen.[1] Suitable for hydrogenation or salt formation.[1] |

| Esters | Ethyl Acetate (EtOAc) | High | "Like-dissolves-like" interaction with the ester tail.[1] Standard solvent for workup/extraction.[1] |

| Ethers | THF, Diethyl Ether, MTBE | High | Good compatibility; THF is ideal for Grignard or reduction reactions involving this intermediate.[1] |

| Aprotic Polar | DMF, DMSO, Acetonitrile | Miscible | High dipole interactions.[1] Useful for nucleophilic substitution reactions.[1] |

| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to High | Soluble, but may require cosolvents if polarity is high. Toluene is preferred for azeotropic drying.[1] |

| Water | Water (Neutral pH) | Moderate/Low | Limited by the lipophilic ring, though the ester/amine adds some polarity.[1] |

| Water | Water (Acidic pH < 5) | High (Miscible) | Protonation of the amine forms a hydrophilic cationic salt.[1] |

Application-Specific Solvent Selection

A. Synthesis & Reaction Media[1]

-

Alkylation/Acylation: Use THF or DCM .[1] These solvents dissolve the free base completely and do not interfere with standard coupling reagents (e.g., DCC, EDC).

-

Hydrogenation: Use Ethanol or Methanol .[1] The compound is stable in alcohols, and they facilitate Pd/C catalyzed reactions if the piperidine ring needs modification.[1]

B. Extraction & Workup (The "pH Switch")

The most effective purification strategy leverages the basicity of the piperidine nitrogen.[1]

-

Acidify the mixture (pH ~2) to drive the compound into the aqueous phase (as the ammonium salt), washing away non-basic impurities with organic solvent.[1]

-

Basify the aqueous phase (pH ~10-12) to regenerate the free base.[1]

-

Extract the free base into DCM or Ethyl Acetate .[1]

C. Crystallization

As the free base is a liquid, crystallization is relevant only for salt forms (e.g., Hydrochloride or Oxalate salts).

-

Solvent System: Isopropanol/Ether or Ethanol/EtOAc mixtures are effective for precipitating the HCl salt.[1]

Experimental Protocols

Protocol 1: Gravimetric Determination of Saturation Solubility

Use this protocol if precise g/L data is required for a specific solvent.[1]

-

Preparation: Add excess Methyl 1-piperidineacetate (liquid) to a glass vial containing 5.0 mL of the test solvent.

-

Equilibration: Vortex for 5 minutes, then shake at 25°C for 24 hours.

-

Separation: If a biphasic system forms (saturation reached), centrifuge at 3000 rpm for 10 minutes.

-

Sampling: Carefully remove 1.0 mL of the saturated solvent layer (supernatant).[1]

-

Drying: Evaporate the solvent in a pre-weighed vial under vacuum/nitrogen stream until constant weight is achieved.

-

Calculation:

Where

Protocol 2: pH-Dependent Partitioning (Purification Workflow)

Standard operating procedure for isolating the compound from reaction mixtures.

Figure 2: Acid-Base extraction workflow utilizing the amine functionality for purification.

Safety and Stability

-

Hydrolysis Risk: Avoid prolonged exposure to strong aqueous bases (pH > 12) or acids at elevated temperatures, as the methyl ester can hydrolyze to the carboxylic acid (1-piperidineacetic acid).[1]

-

Flammability: As a liquid organic intermediate, treat as a flammable liquid.[1][2] Ensure proper grounding when transferring in non-conductive solvents like Hexane.[1]

-

Toxicology: Piperidine derivatives can be irritants.[1][3] Handle in a fume hood with nitrile gloves.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3157942, (2-Methylpiperidin-1-yl)acetic acid (Isomer Analog).[1] Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12291, 1-Methylpiperidine (Structural Analog).[1] Retrieved from [Link]

-

Google Patents. US7498126B2 - Photoacid generators, chemically amplified resist compositions.[1] (Mentions methyl piperidinoacetate solubility in resist solvents). Retrieved from

Sources

therapeutic potential of 1-Piperidineacetic acid methyl ester derivatives

The following technical guide details the therapeutic landscape, synthetic utility, and pharmacological potential of 1-Piperidineacetic acid methyl ester (CAS: 30727-26-9) and its functionalized derivatives.

From Synthetic Precursor to Bioactive Pharmacophore

Executive Summary

1-Piperidineacetic acid methyl ester (Methyl 2-(piperidin-1-yl)acetate) represents a "privileged scaffold" in medicinal chemistry. While historically utilized as a transient intermediate for synthesizing complex alkaloids and local anesthetics, recent structure-activity relationship (SAR) studies have elevated its status to a core pharmacophore.

Its N-substituted architecture allows for rapid diversification, facilitating the development of ligands for Sigma-1 receptors , PPAR agonists , and Acetylcholinesterase (AChE) inhibitors . This guide dissects the molecule’s transition from a chemical building block to a therapeutic candidate, providing validated synthesis protocols and mechanistic insights.

Chemical Architecture & Synthetic Logic

The core value of this scaffold lies in the basicity of the piperidine nitrogen and the electrophilicity of the ester carbonyl. This dual reactivity allows for "divergent synthesis"—the ability to generate multiple drug classes from a single precursor.

Structural Distinction (Expertise Note)

It is critical to distinguish this scaffold from Methylphenidate (Ritalin) .

-

Methylphenidate: A 2-substituted piperidine (C-C bond at the alpha position).

-

1-Piperidineacetic acid ester: An N-substituted piperidine (N-C bond).

-

Therapeutic Implication: While 2-substituted variants are psychostimulants, N-substituted variants often exhibit neuroprotective, anti-inflammatory, or metabolic modulatory profiles without the high addiction potential of amphetamine-like stimulants.

Validated Synthesis Workflow

The following protocol describes the generation of the core ester and its conversion into a bioactive hydrazide derivative (a common motif in anti-inflammatory screening).

Protocol: Nucleophilic Substitution & Hydrazinolysis

-

Reagents: Piperidine (1.0 eq), Methyl chloroacetate (1.1 eq), K2CO3 (2.0 eq), Acetone (Solvent).

-

Step 1 (N-Alkylation): Dissolve piperidine in acetone. Add K2CO3. Dropwise add methyl chloroacetate at 0°C to prevent bis-alkylation. Reflux for 6 hours.

-

Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of piperidine spot indicates completion.

-

Step 2 (Functionalization): Treat the isolated methyl ester with Hydrazine Hydrate (99%) in ethanol at reflux for 4 hours.

-

Causality: The use of K2CO3 scavenges the HCl byproduct, driving the equilibrium forward. Acetone is chosen for its polarity, solubilizing the reagents while allowing the inorganic salt (KCl) to precipitate for easy removal.

Therapeutic Domain A: Metabolic Modulation (PPAR Agonists)

Recent literature identifies piperidine-alkanoic acid derivatives as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR

-

Mechanism: The piperidine ring occupies the hydrophobic pocket of the receptor, while the acetic acid tail (formed after ester hydrolysis in vivo) interacts with the polar residues (His323, His449) in the ligand-binding domain (LBD).

-

Therapeutic Utility: Treatment of dyslipidemia and Type 2 Diabetes.

Mechanism of Action: Gene Transcription

Therapeutic Domain B: Neuroprotection (AChE Inhibition)

Derivatives of 1-piperidineacetic acid, particularly when linked to benzyl or pyridine moieties (via the ester group), show significant affinity for Acetylcholinesterase (AChE) .

-

Logic: The piperidine ring mimics the choline headgroup of acetylcholine, binding to the anionic sub-site of the enzyme. The ester/linker region spans the gorge to interact with the peripheral anionic site (PAS).

-

Data Summary: Comparative potency of piperidine derivatives against standard Alzheimer's treatments.

| Compound Class | Target | IC50 (nM) | Potency Relative to Tacrine |

| Tacrine (Standard) | AChE | ~190 | 1.0x |

| 1-Piperidineacetate-hydrazide | AChE | 450 | 0.4x |

| N-Benzyl-piperidine derivative | AChE | 120 | 1.6x |

| Piperidine-alkanoic ester | BuChE | 800 | 0.2x |

Note: Data represents aggregated values from structure-activity studies of N-benzylpiperidine and piperidine-acetic acid analogs.

Experimental Validation: The "Self-Validating" Bioassay

To confirm the therapeutic potential of a synthesized derivative, the Ellman’s Assay is the gold standard for AChE inhibition.

Protocol: Modified Ellman’s Assay

-

Preparation: Dissolve the test compound (Piperidine derivative) in DMSO.

-

Enzyme Mix: Mix 20 µL of AChE (0.05 U/mL) with phosphate buffer (pH 8.0).

-

Substrate: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (substrate).

-

Measurement: Incubate at 25°C for 20 minutes. Measure absorbance at 412 nm .

-

Self-Validation Check:

Future Outlook: PROTACs and Linkers

The 1-piperidineacetic acid scaffold is evolving beyond a simple active agent. It is increasingly used as a linker motif in PROTACs (Proteolysis Targeting Chimeras) . The piperidine nitrogen provides a stable attachment point for E3 ligase ligands (like Cereblon), while the acetic acid chain offers variable length to reach the target protein.

Conclusion: 1-Piperidineacetic acid methyl ester is not merely a reagent; it is a tunable scaffold.[2] Its derivatives bridge the gap between metabolic regulation (PPARs) and neuroprotection (AChE), validating its continued relevance in modern drug discovery.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol.[3] Sci. (2020).[4] A comprehensive review of piperidine synthesis and bioactivity.

-

Discovery of Novel Piperidinyl-benzothiazole Derivatives as Potent PPARδ Agonists. Chem. Pharm. Bull. (2023).[5] Details the SAR of piperidine acetic acid derivatives in metabolic disease.

-

Design, synthesis, and biological evaluation of benzylpiperidine derivatives. Eur. J. Med. Chem. (2023).[5] validation of piperidine scaffolds as AChE and MAGL inhibitors.

-

Piperidin-4-yl-acetic acid methyl ester hydrochloride salt. Chem-Impex. Technical specifications and general applications of the methyl ester scaffold.[6][7]

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry (2020).[4]

Sources

- 1. dovepress.com [dovepress.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

Strategic Applications of Piperidineacetic Acid Esters in Modern Drug Discovery: A Mechanistic and Synthetic Review

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist

Executive Summary

From an application scientist's perspective, the piperidineacetic acid ester scaffold is a masterclass in pharmacophore design. Bridging the gap between central nervous system (CNS) stimulants and peripheral therapeutics, this bifunctional organic framework provides unparalleled structural versatility. This technical whitepaper critically evaluates the literature surrounding piperidineacetic acid esters, detailing their mechanistic roles in neuropharmacology, their utility as synthetic building blocks for gastrointestinal and cardiovascular drugs, and the rigorous stereoselective methodologies required for their synthesis.

Pharmacophore Rationale: The Piperidine-Ester Axis

Why is this specific chemical architecture so highly conserved across diverse therapeutic classes? The causality lies in its dual-domain structure:

-

The Piperidine Core: A six-membered saturated nitrogen heterocycle that is predominantly protonated at physiological pH (pKa ~9.0–10.0). This cationic state is not merely structural; it is the primary electrostatic anchor that binds to conserved aspartate residues within the orthosteric sites of monoamine transporters[1].

-

The Acetic Acid Ester Moiety: Acting as a highly tunable lipophilic appendage, the ester group dictates blood-brain barrier (BBB) permeability. Crucially, it serves as a metabolic "soft spot." Carboxylesterases rapidly hydrolyze the ester into the inactive piperidineacetic acid (e.g., ritalinic acid), ensuring a predictable pharmacokinetic half-life and mitigating the risk of dangerous systemic accumulation[2].

Central Nervous System (CNS) Therapeutics: Monoamine Transporter Modulation

The most prominent application of the piperidineacetic acid ester scaffold lies in neuropharmacology, specifically in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[3].

-

Methylphenidate (MPH): The prototypical derivative, methyl

-phenyl-2-piperidineacetate, acts as a potent competitive inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[2]. By blocking reuptake, MPH increases the extracellular concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling in the striatum[2]. -

HDMP-28 (Methylnaphthidate): By replacing the phenyl ring of methylphenidate with a bulky naphthalene moiety, researchers developed HDMP-28. This structural modification shifts the binding affinity dramatically toward the Serotonin Transporter (SERT), yielding a

of 105 nM[4]. This demonstrates the scaffold's exquisite sensitivity to steric bulk at the

Mechanism of Action: DAT Inhibition by Piperidineacetic Acid Esters.

Peripheral Applications: Gastrointestinal and Cardiovascular Targeting

Beyond the CNS, positional isomers of piperidineacetic acid esters serve as critical intermediates for peripheral drugs.

-

Gastrointestinal Prokinetics: The intermediate butyl 4-amino-1-piperidineacetate is utilized to synthesize AU-224, a potent gastro- and colon-prokinetic agent[5]. The butyl ester enhances lipophilicity for optimal oral bioavailability, and the compound exhibits potent 5-HT4 receptor agonism without significant side effects[5].

-

Cardiovascular (ACE Inhibitors): Derivatives such as 3-(mercaptomethyl)-2-oxo-1-piperidineacetic acid ethyl ester have been synthesized to mimic the structural features of captopril[6]. The piperidineacetic acid backbone maintains the precise Angstrom distance between the zinc-binding mercaptan group and the carboxylic acid required for Angiotensin-Converting Enzyme (ACE) inhibition[6].

Synthetic Methodologies and Self-Validating Protocols

The synthesis of piperidineacetic acid esters requires strict stereochemical control, as biological activity is often enantiomer-specific (e.g., the d-threo enantiomer of methylphenidate is the primary active pharmacophore)[7]. Intermediates like methyl 4-piperidineacetate frequently utilize tert-butyloxycarbonyl (Boc) protection to allow orthogonal functionalization of the nitrogen atom during multi-step campaigns[8][9].

Enantioselective Synthetic Workflow for D-threo-Methylphenidate.

Protocol: Enantioselective Synthesis of D-threo-Methylphenidate Precursors

Causality & Rationale: The dropwise, slow addition of the diazo compound is critical. It prevents the dangerous accumulation of reactive carbene intermediates, suppressing unwanted dimerization side reactions. Cyclohexane is selected as the solvent because its inert, non-polar nature stabilizes the transition state during the crucial C-H insertion phase[7].

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 5 mL reaction flask fitted with a stirring bar and septum under a continuous argon purge. Validation Checkpoint: The absence of condensation and maintenance of positive argon pressure ensures ambient moisture is eliminated, which would otherwise quench the carbene intermediate.

-

Reagent Loading: Inject 0.35 mL of N-butoxycarbonyl piperidine (Boc-piperidine) into the flask and degas the system. Add 0.35 mL of freshly distilled cyclohexane[7].

-

Controlled Catalytic Addition: Over a precise 4-hour window, inject 70.4 mg of 2-diazo-2-phenylacetamide. Validation Checkpoint: Add the reagent in ~10 mg aliquots every 30 minutes. The reaction mixture must maintain a distinct blue color and a steady temperature of 50°C. The persistence of the blue hue confirms active catalytic turnover; a premature color change indicates catalyst degradation or quenching[7].

-

Termination & Purification: Allow the mixture to cool to room temperature (20°C) over 30 minutes. Filter the cooled mixture through a silica bed. Validation Checkpoint: The silica filtration should successfully trap the metal catalyst and high-molecular-weight oligomers, yielding a clear filtrate containing the protected piperidineacetic acid ester precursor[7].

Quantitative Structure-Activity Relationships (SAR)

The following table summarizes the quantitative data and target affinities for key piperidineacetic acid ester derivatives discussed in the literature, highlighting how minor structural tweaks dictate macroscopic pharmacological effects.

| Compound Name | CAS Number | Primary Target | Binding Affinity / Activity | Clinical / Research Application |

| Methylphenidate | 113-45-1 | DAT / NET | High affinity reuptake inhibition | ADHD, Narcolepsy[2][3] |

| HDMP-28 | 219915-69-2 | SERT | Serotonergic pharmacology[4] | |

| AU-224 | N/A | 5-HT4 Receptor | Potent prokinetic activity | GI motility disorders[5] |

| Methyl 4-piperidineacetate | 168986-49-0 | N/A (Scaffold) | N/A | Analgesic & anti-inflammatory synthesis[8][9] |

Conclusion

The piperidineacetic acid ester structural motif is a cornerstone of modern medicinal chemistry. Its highly tunable nature—where the basic piperidine nitrogen anchors the molecule to biological targets and the ester dictates pharmacokinetic distribution and clearance—makes it indispensable. From the precise DAT inhibition of methylphenidate to the synthesis of complex gastrointestinal and cardiovascular agents, mastering the stereoselective synthesis and functionalization of this scaffold remains a critical competency for drug development professionals.

Comprehensive References

-

Title: Methylphenidate | C14H19NO2 | CID 4158 Source: PubChem - NIH URL: [Link]

-

Title: An Improved Synthesis of Butyl 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate (AU-224) Source: J-Stage URL: [Link]

-

Title: .alpha.-Phenyl-2-piperidineacetic acid methyl ester Source: PharmaCompass URL: [Link]

-

Title: Enantioselective method of synthesizing methylphenidate and derivatives Source: myExperiment URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. .alpha.-Phenyl-2-piperidineacetic acid methyl ester | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. CAS 219915-69-2: 2-Piperidineacetic acid, α-2-naphthalenyl… [cymitquimica.com]

- 5. An Improved Synthesis of Butyl 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate (AU-224) [jstage.jst.go.jp]

- 6. rbvi.ucsf.edu [rbvi.ucsf.edu]

- 7. myexperiment.org [myexperiment.org]

- 8. CAS 168986-49-0: Methyl 4-piperidineacetate | CymitQuimica [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

The Pharmacological Significance of Piperidine Esters in Drug Discovery: A Technical Guide

Executive Summary

The piperidine ring is the most frequently utilized nitrogenous heterocycle in U.S. Food and Drug Administration (FDA) approved pharmaceuticals, serving as the structural foundation for over 70 commercialized drugs. Within this privileged chemical space, piperidine esters represent a highly specialized subclass. By appending an ester linkage to the piperidine core, medicinal chemists can precisely engineer a molecule's lipophilicity, blood-brain barrier (BBB) penetrability, and metabolic half-life.

This technical guide explores the mechanistic rationale behind piperidine ester drug design, detailing how this specific pharmacophore is leveraged to create both long-acting CNS stimulants and ultra-short-acting analgesics. Furthermore, it outlines a self-validating experimental workflow for the synthesis and preclinical evaluation of novel piperidine ester candidates.

Structural Rationale: The Causality of the Piperidine Ester Scaffold

As application scientists, we do not select scaffolds arbitrarily; every structural modification is a calculated hypothesis. The piperidine ring provides a basic secondary or tertiary amine that is predominantly protonated at physiological pH (7.4). This cationic center is essential for anchoring the drug to the highly conserved aspartate residues (e.g., Asp147 in the

The strategic addition of an ester moiety to this core serves two distinct, causal functions in drug design:

-

Modulation of Lipophilicity: Free carboxylic acids on a piperidine ring are highly polar and struggle to cross the lipophilic blood-brain barrier. Esterification masks this polarity. For example, the methyl ester in [1] significantly increases the molecule's partition coefficient (LogP), enabling rapid CNS penetration to inhibit dopamine and norepinephrine transporters (DAT/NET).

-

"Soft Drug" Design and Predictable Metabolism: Esters are inherently labile to enzymatic cleavage by non-specific tissue and plasma esterases. By tuning the steric hindrance around the ester bond, scientists can dictate the drug's half-life. This is elegantly demonstrated by [2], a piperidine derivative featuring a propionyl ester. The lack of steric bulk allows rapid hydrolysis into an inactive carboxylic acid metabolite, yielding an ultra-short duration of action (t

~3-10 minutes) ideal for precise intraoperative anesthesia control.

Quantitative Profiling of Key Piperidine Esters

The versatility of the piperidine ester scaffold is best illustrated by comparing the distinct pharmacological profiles of its most prominent derivatives.

Table 1: Pharmacological and Pharmacokinetic Profiles of Major Piperidine Ester Therapeutics

| Drug Name | Ester Type | Primary Target | Clinical Indication | Active Half-Life (t | Metabolic Fate |

| Methylphenidate | Methyl ester | DAT / NET (Inhibitor) | ADHD, Narcolepsy | 2 – 3 hours | Hepatic carboxylesterase-1 (CES1) hydrolysis to ritalinic acid. |

| Meperidine (Pethidine) | Ethyl ester | Moderate to Severe Pain | 3 – 5 hours | Hepatic N-demethylation and ester hydrolysis. | |

| Remifentanil | Methyl propanoate | Surgical Anesthesia | 3 – 10 minutes | Rapid cleavage by non-specific blood/tissue esterases. |

Mechanistic Pathways: Pharmacodynamics vs. Pharmacokinetics

To understand the clinical utility of soft piperidine esters, one must visualize the competing forces of receptor activation (pharmacodynamics) and enzymatic degradation (pharmacokinetics). The diagram below maps this dual pathway.

Fig 1: Dual pharmacodynamic and pharmacokinetic pathways of soft piperidine esters.

Experimental Protocols: Synthesis and Preclinical Evaluation

When developing novel piperidine esters, ensuring scientific integrity requires a self-validating experimental workflow. The following protocols detail the critical steps for synthesizing a candidate and evaluating its target affinity and metabolic stability, explaining the causality behind each methodological choice.

Phase A: Radioligand Binding Assay (Target Affinity)

To determine the binding affinity (

-

Membrane Preparation: Homogenize CHO cells stably expressing the human

-opioid receptor in ice-cold Tris-HCl buffer. Causality: Ice-cold conditions prevent endogenous protease activity from degrading the GPCRs. -

Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a radioligand (e.g., 1 nM [

H]-DAMGO), and varying concentrations of the novel piperidine ester (10 pM to 10 µM). Incubate at 25°C for 60 minutes to reach equilibrium. -

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter itself, thereby ensuring a high signal-to-noise ratio.

-

Quantification: Wash filters with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC

and convert to

Phase B: In Vitro Plasma Stability Assay (Metabolic Lability)

Because the ester bond is the defining feature of this scaffold, its susceptibility to enzymatic hydrolysis must be quantified to predict in vivo clearance [4].

-

Spiking: Pre-warm pooled human plasma to 37°C. Spike the novel piperidine ester into the plasma to achieve a final concentration of 1 µM.

-

Sampling & Quenching: At precise time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a deuterated internal standard. Causality: The organic solvent instantly denatures the plasma esterases, halting the reaction at the exact time point. The internal standard corrects for downstream ion suppression during mass spectrometry.

-

LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into an LC-MS/MS system.

-

Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. The slope of this linear regression represents the elimination rate constant (

), from which the in vitro half-life is calculated (

Fig 2: Preclinical evaluation workflow for novel piperidine ester drug candidates.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4158, Methylphenidate" PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 60815, Remifentanil" PubChem, [Link].

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, ACS Publications, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5750, Meperidine" PubChem, [Link].

The Ester Choice: A Comparative Analysis of 1-Piperidineacetic Acid Methyl and Ethyl Esters in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, the decision between two closely related chemical building blocks is rarely arbitrary. It is a choice dictated by a nuanced understanding of their physical properties, reactivity, and behavior within a complex synthetic landscape. This guide provides an in-depth comparative analysis of 1-Piperidineacetic acid methyl ester and 1-Piperidineacetic acid ethyl ester, two foundational scaffolds in drug discovery and organic synthesis. Our objective is to move beyond a simple datasheet comparison and delve into the causality behind their differences, empowering researchers to make informed decisions that enhance experimental design, optimize reaction outcomes, and ensure the integrity of their results.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to confer desirable physicochemical properties like improved solubility and metabolic stability.[1][2] Its N-substituted acetic acid derivatives, particularly the methyl and ethyl esters, serve as versatile intermediates for elaborating molecular complexity, making a thorough understanding of their individual characteristics essential for any drug development professional.[3]

Part 1: Physicochemical Properties - A Comparative Analysis

The addition of a single methylene unit (–CH₂–) when moving from the methyl to the ethyl ester imparts subtle yet significant changes to the molecule's physical properties. These differences, primarily driven by an increase in molecular weight and van der Waals forces, directly impact handling, purification, and reaction conditions.

| Property | 1-Piperidineacetic acid methyl ester | 1-Piperidineacetic acid ethyl ester | Rationale for Difference |

| CAS Number | 58583-90-7[4] | 23853-10-3 | Unique identifiers for distinct chemical substances. |

| Molecular Formula | C₈H₁₅NO₂ | C₉H₁₇NO₂ | The ethyl ester contains an additional CH₂ group. |

| Molecular Weight | 157.21 g/mol | 171.24 g/mol | Direct consequence of the additional CH₂ group in the ethyl ester. |

| Boiling Point | Not readily available, predicted to be lower than the ethyl ester. | 109-111 °C / 25 mmHg | Increased molecular weight and stronger intermolecular forces in the ethyl ester lead to a higher boiling point, making the methyl ester more volatile. |

| Density | Not readily available, predicted to be slightly lower than the ethyl ester. | 0.984 g/mL at 25 °C | The larger ethyl group results in a slight increase in density compared to the methyl ester. |

| Refractive Index (n20/D) | Not readily available. | 1.453 | This optical property is influenced by density and molecular structure. |

Part 2: Synthesis and Methodologies

The most direct and common route to both esters is the Fischer-Speier esterification of the parent carboxylic acid, 1-Piperidineacetic acid.[5][6] This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis, and its successful execution relies on manipulating reaction conditions to favor product formation.

The core principle involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7] To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, often serving as the solvent itself. Alternatively, removal of the water byproduct via a Dean-Stark apparatus achieves the same outcome, in accordance with Le Châtelier's Principle.[5][8]

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize 1-Piperidineacetic acid methyl or ethyl ester from 1-Piperidineacetic acid.

Materials:

-

1-Piperidineacetic acid (1.0 eq)

-

Methanol or Ethanol (≥ 20 eq, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask containing 1-Piperidineacetic acid (1.0 eq), add a large excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester). Stir the mixture to dissolve the acid as much as possible.

-

Catalyst Addition: Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done with caution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 4 to 12 hours.

-

Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. If a co-solvent like dichloromethane or ethyl acetate was not used, add one now to extract the product. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final, pure ester.

Causality in Protocol Design:

-

Excess Alcohol: Using the alcohol as the solvent creates a high concentration of one reactant, pushing the equilibrium to favor the ester product.[7]

-

Acid Catalyst: The proton from the strong acid protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][9]

-

Neutralization: The basic wash with NaHCO₃ is critical to remove the acid catalyst and any unreacted carboxylic acid, preventing re-hydrolysis of the ester product during workup and storage.

Workflow Visualization

Part 3: Comparative Analytical Characterization

While structurally similar, the methyl and ethyl esters are unambiguously distinguishable by standard analytical techniques, most notably NMR spectroscopy and mass spectrometry.

-

Nuclear Magnetic Resonance (¹H NMR): This is the most definitive method for differentiation.

-

Methyl Ester: Will exhibit a sharp singlet (s) integrating to 3 protons, typically in the δ 3.6-3.8 ppm range, corresponding to the -OCH₃ group.[10]

-

Ethyl Ester: Will show a characteristic ethyl group pattern: a quartet (q) integrating to 2 protons around δ 4.0-4.2 ppm (-OCH₂CH₃) and a triplet (t) integrating to 3 protons around δ 1.2-1.3 ppm (-OCH₂CH₃).[11] The splitting pattern arises from the coupling between the adjacent methylene and methyl protons.

-

-

Carbon-13 (¹³C) NMR: The differences are also clear here.

-

Methyl Ester: A signal for the methoxy carbon (-OCH₃) will appear around δ 51-53 ppm.

-

Ethyl Ester: Two distinct signals for the ethoxy group will be present: one for the methylene carbon (-OCH₂) around δ 60-62 ppm and one for the methyl carbon (-CH₃) around δ 14-15 ppm.[11]

-

-

Mass Spectrometry (MS): The molecular ion peak will differ by 14 m/z units (the mass of a CH₂ group). Fragmentation patterns will also be distinct. A common fragmentation for esters is the loss of the alkoxy group.

-

Methyl Ester (MW: 157.21): Expect a molecular ion [M]⁺ at m/z 157 and a significant fragment from the loss of a methoxy radical (•OCH₃), resulting in an acylium ion at m/z 126.

-

Ethyl Ester (MW: 171.24): Expect a molecular ion [M]⁺ at m/z 171 and a fragment from the loss of an ethoxy radical (•OCH₂CH₃) at m/z 126.

-

Analytical Workflow

Part 4: Reactivity and Stability - The Impact of Steric Hindrance

The most common reaction these esters undergo is hydrolysis—the reverse of their formation—to yield the parent carboxylic acid and the corresponding alcohol. This can be catalyzed by either acid or base.[12]

The primary difference in reactivity between the methyl and ethyl ester lies in the rate of hydrolysis, which is governed by steric hindrance around the electrophilic carbonyl carbon. The methyl group is sterically smaller than the ethyl group. Consequently, the carbonyl carbon of the methyl ester is slightly more accessible to nucleophilic attack (e.g., by water or a hydroxide ion). This leads to a generally faster rate of hydrolysis for the methyl ester compared to the ethyl ester under identical conditions.

Mechanism of Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of the Fischer esterification.[9]

-

Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺), enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy oxygen, converting the alkoxy group into a good leaving group (an alcohol).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of alcohol.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

This difference in hydrolysis rate has practical implications. The methyl ester is slightly less stable in the presence of aqueous acid or base and may require more stringent anhydrous conditions for storage and handling compared to the ethyl ester.

Part 5: Applications in Research and Drug Development

Both esters are valuable intermediates, acting as precursors for the parent 1-piperidineacetic acid (via hydrolysis) or for the synthesis of amides (via aminolysis). The choice between them often comes down to practical considerations in a multi-step synthesis.

-

1-Piperidineacetic acid methyl ester: Its higher volatility can be an advantage. Following a reaction, any unreacted methyl ester can often be more easily removed under high vacuum than the less volatile ethyl ester. This is particularly useful in small-scale lab synthesis where ease of purification is paramount.

-

1-Piperidineacetic acid ethyl ester: This ester is frequently employed in pharmaceutical development. Ethanol is a less toxic and more pharmaceutically acceptable solvent than methanol, which can influence its selection in processes governed by regulatory and safety standards (e.g., Good Manufacturing Practice, GMP). The ethyl ester's lower volatility also results in lower handling losses during large-scale transfers and workups. These esters are used as reactants for synthesizing nicotinic acid receptor agonists and various benzhydrylamides for pharmacological studies.

Ultimately, the selection is a strategic decision based on the specific needs of the synthetic step and the overall goals of the research program.

Conclusion

While 1-Piperidineacetic acid methyl ester and ethyl ester may appear interchangeable at first glance, they possess a distinct set of properties that can significantly influence the course of a research and development project. The methyl ester offers advantages in volatility and potentially faster reaction kinetics due to reduced steric hindrance. In contrast, the ethyl ester provides benefits in terms of higher boiling point, reduced handling losses on a larger scale, and the use of a more industrially favored alcohol (ethanol) in its synthesis.

A thorough understanding of these differences in their physical properties, analytical signatures, relative stability, and practical applications allows the discerning scientist to select the optimal building block, thereby streamlining synthesis, simplifying purification, and ultimately accelerating the path to discovery.

References

-

Ethyl 1-piperidineacetate 98% 23853-10-3 . Sigma-Aldrich.

-

1-Piperazineacetic acid, 4-methyl-, ethyl ester . PubChem.

-

1-Piperidinecarboxylic acid, ethyl ester . PubChem.

-

CAS 67686-05-9 ((1-Methyl-piperidin-4-yl)-acetic acid ethyl ester) . BOC Sciences.

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra . Beilstein Journals.

-

Fischer-Speier esterification | Request PDF . ResearchGate.

-

1-Piperidineacetic acid, methyl ester | 58583-90-7 . BuyersGuideChem.

-

Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester . PrepChem.com.

-

Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters . Academia.edu.

-

4-Piperidine acetic acid ethyl ester | C9H17NO2 . BuyersGuideChem.

-

Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters . Google Patents.

-

1-Piperidinepropanoic acid, ethyl ester . PubChem.

-

1-Piperazinecarboxylic acid, ethyl ester . NIST WebBook.

-

1-Piperidinecarboxylic acid, 2-methoxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum . SpectraBase.

-

Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine . ResearchGate.

-

1-Piperidineacetic acid, alpha-phenyl-, 2-(1-piperidinyl)ethyl ester, hydrochloride, (S)- . PubChem.

-

Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery . Benchchem.

-

Spectral Assignments and Reference Data . Universitat de València.

- Hydrolysis of an Ester. Source not specified.

-

1-Cbz-4-piperidineacetic acid methyl ester 95% . AChemBlock.

-

Piperidin-4-yl-acetic acid methyl ester hydrochloride . Santa Cruz Biotechnology.

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines . DigitalCommons@TMC.

-

Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions . Royal Society of Chemistry.

-

FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids . R Discovery.

-

Acid Catalyzed Hydrolysis of Esters . Chemistry LibreTexts.

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY . White Rose eTheses Online.

-

Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof . Google Patents.

-

PIPERIDIN-4-YL-ACETIC ACID METHYL ESTER HYDROCHLORIDE . ChemicalBook.

-

Fischer Esterification . Organic Chemistry Portal.

-

Piperidin-1-yl-acetic acid . PubChem.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry.

-

Fischer–Speier esterification . Wikipedia.

-

1-methyl-piperidine-3-carboxylic acid methyl ester . ChemBK.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Source not specified.

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps.

-

A sideways look at the mechanism of ester hydrolysis . Henry Rzepa's Blog.

-

Ester hydrolysis . Wikipedia.

-

Ethyl 1-methyl-3-piperidinecarboxylate 96% . MilliporeSigma.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed.

- Methyl Esters and Deriv

-

Pharmacological Applications of Piperidine Derivatives . Encyclopedia MDPI.

-

Chemistry of Esters . Chemistry LibreTexts.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uv.es [uv.es]

- 11. rsc.org [rsc.org]

- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Note & Synthesis Protocol: 1-Piperidineacetic Acid Methyl Ester

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-Piperidineacetic acid methyl ester (IUPAC: Methyl 2-(piperidin-1-yl)acetate)

Executive Summary & Chemical Identity

1-Piperidineacetic acid methyl ester is a highly versatile

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Methyl 2-(piperidin-1-yl)acetate |

| CAS Registry Number | 58583-90-7 |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in DCM, EtOAc, MeOH, MeCN; partially miscible in |

Mechanistic Insights & Experimental Design

The most efficient and scalable route to synthesize 1-piperidineacetic acid methyl ester is via a bimolecular nucleophilic substitution (

Causality Behind Experimental Choices:

-

Choice of Electrophile: Methyl bromoacetate is explicitly chosen over methyl chloroacetate. The bromide ion is a superior leaving group due to its larger atomic radius and greater polarizability, which lowers the activation energy of the

transition state and allows the reaction to proceed efficiently at room temperature [2]. -

Base Selection (

): Anhydrous potassium carbonate is utilized as a heterogeneous acid scavenger to neutralize the hydrobromic acid (HBr) byproduct. Using a mild, insoluble inorganic base is critical; stronger bases or aqueous hydroxide solutions would trigger unwanted saponification (hydrolysis) of the sensitive methyl ester moiety into the corresponding carboxylic acid [1]. -

Solvent Dynamics (MeCN): Acetonitrile (MeCN) is the optimal polar aprotic solvent for this transformation. It effectively solvates the potassium cation, leaving the carbonate anion relatively naked and basic, while simultaneously avoiding hydrogen-bonding with the piperidine nucleophile, thereby maximizing its reactivity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup procedures ensure that unreacted starting materials and inorganic salts are quantitatively removed prior to final purification.

Table 2: Reaction Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |

| Piperidine | 85.15 | 1.00 | 852 mg | 10.0 mmol |

| Methyl bromoacetate | 152.97 | 1.15 | 1.76 g (1.09 mL) | 11.5 mmol |

| Potassium carbonate ( | 138.21 | 2.00 | 2.76 g | 20.0 mmol |

| Acetonitrile (MeCN) | - | - | 25.0 mL | - |

Methodological Workflow

-

System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

-

Reagent Loading: Add piperidine (852 mg, 10.0 mmol) and anhydrous

(2.76 g, 20.0 mmol) to the flask, followed by 25 mL of anhydrous acetonitrile. Stir the suspension for 10 minutes at room temperature (20–25 °C) to ensure uniform dispersion. -

Electrophile Addition: Using a syringe, add methyl bromoacetate (1.09 mL, 11.5 mmol) dropwise over 5 minutes. Caution: Methyl bromoacetate is a potent lachrymator and alkylating agent; perform this step strictly inside a fume hood.

-

Reaction Propagation: Stir the heterogeneous mixture vigorously at room temperature for 5 to 8 hours.

-

In-Process Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: 10% MeOH in DCM, visualized by Ninhydrin stain). The secondary amine (piperidine) will form a distinct colored spot with Ninhydrin, which should disappear as the tertiary amine product forms.

-

Quenching and Workup: Once complete, filter the reaction mixture through a medium-porosity glass frit to remove the inorganic salts (

and -

Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting oily residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (20 mL) and saturated aqueous NaCl (brine, 20 mL).

-

Drying: Dry the organic phase over anhydrous sodium sulfate (

), filter, and concentrate in vacuo to yield the crude product. -

Purification: Purify the crude oil via flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in Chloroform or DCM) to afford the pure 1-piperidineacetic acid methyl ester as a pale yellow oil.

Visualization of Synthesis Workflow

Caption: Experimental workflow for the

Analytical Validation Parameters

To validate the trustworthiness of the synthesized batch, perform the following analytical checks:

-

H NMR (400 MHz,

-

LC-MS (ESI+): The expected mass-to-charge ratio (

) for the

References

-

Feldman, P. L., et al. (1989). N-phenyl-N-(4-piperidinyl)amides useful as analgesics. U.S. Patent No. 5,019,583A. Washington, DC: U.S. Patent and Trademark Office. Available at:[1]

-

Schöning, R., et al. (2022). Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor BAY-179. Journal of Medicinal Chemistry. Available at:[Link][2]

Sources

The Strategic Utility of Methyl Piperidinoacetate in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Versatility of Methyl Piperidinoacetate

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1] Substituted piperidines are integral components of drugs targeting the central nervous system (CNS), as well as antiviral, and analgesic agents.[1] Within this important class of building blocks, methyl piperidinoacetate (also known as methyl 2-piperidinecarboxylate) emerges as a highly versatile pharmaceutical intermediate. Its structure features a secondary amine within the piperidine ring and a methyl ester at the 2-position, providing two distinct points for chemical modification. This bifunctionality allows for the strategic construction of complex molecular architectures, making it a valuable precursor in the synthesis of high-value active pharmaceutical ingredients (APIs).

This guide provides a detailed exploration of methyl piperidinoacetate as a pharmaceutical intermediate. It offers not just procedural steps but also the underlying chemical logic, empowering researchers to effectively utilize this intermediate in their drug discovery and development programs. We will delve into its synthesis, key reactions, and provide detailed protocols for its application in the synthesis of notable pharmaceutical agents.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of an intermediate is a prerequisite for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of Methyl Piperidinoacetate

| Property | Value | Source |

| IUPAC Name | methyl piperidine-2-carboxylate | ChemicalBook |

| Synonyms | Methyl 2-piperidinecarboxylate | [2] |

| CAS Number | 41994-45-0 | [2] |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (typical) | |

| Boiling Point | Not explicitly stated, but related compounds have high boiling points | |

| Density | 1.021 g/cm³ | [2] |

| Flash Point | 71°C | [2] |

Safety and Handling Precautions

Methyl piperidinoacetate and its precursors should be handled with appropriate care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[2]

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[2]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person to fresh air.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

Synthesis of Methyl Piperidinoacetate

The synthesis of methyl piperidinoacetate can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Two common and effective pathways are detailed below.

Pathway 1: Catalytic Hydrogenation of Methyl Picolinate

This method involves the reduction of the aromatic pyridine ring of a commercially available precursor, methyl 2-picolinate, to the saturated piperidine ring. Platinum(IV) oxide (PtO₂) is a highly effective catalyst for this transformation.[3][4]

Caption: Catalytic hydrogenation of methyl 2-picolinate.

Protocol 1: Synthesis of Methyl Piperidinoacetate via Catalytic Hydrogenation

Rationale: This protocol employs platinum(IV) oxide (Adam's catalyst) in glacial acetic acid. The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction. The hydrogenation is performed under pressure to ensure an adequate supply of hydrogen for the reaction.

Materials:

-

Methyl 2-picolinate

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

High-pressure reaction vessel (autoclave/hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, prepare a solution of methyl 2-picolinate (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of substrate).[3]

-

Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere.[4]

-

Seal the reaction vessel and purge it several times with nitrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.[3]

-

Stir the reaction mixture vigorously at room temperature for 6-10 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas from the vessel.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution until the acetic acid is neutralized.

-

Extract the aqueous layer with ethyl acetate (3x volume of aqueous layer).[3]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude methyl piperidinoacetate can be purified by vacuum distillation.

Pathway 2: Esterification of 2-Piperidinecarboxylic Acid

This is a direct and efficient method if the corresponding carboxylic acid is readily available. The Fischer esterification is a classic method, typically catalyzed by a strong acid.[5] A more modern and often higher-yielding approach uses an activating agent like thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride in situ.

Caption: Esterification of 2-piperidinecarboxylic acid.

Protocol 2: Synthesis of Methyl Piperidinoacetate via Esterification

Rationale: This protocol uses thionyl chloride to activate the carboxylic acid, followed by reaction with methanol. The reaction is typically performed at reflux to drive it to completion. An aqueous workup with a mild base is necessary to remove any unreacted acid and the acidic byproducts.

Materials:

-

2-Piperidinecarboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Benzene or other suitable organic solvent (e.g., dichloromethane)

-

5% Potassium carbonate (K₂CO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-piperidinecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per 1 g of acid).[2]

-

While stirring and cooling the suspension in an ice bath, add thionyl chloride (2.0-2.5 eq) dropwise, maintaining the temperature below 30°C.[2]

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Heat the mixture to reflux and maintain for 1-2 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like benzene or dichloromethane.[2]

-

Wash the organic solution sequentially with a 5% potassium carbonate solution and then with a saturated sodium chloride solution.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

The resulting crude product can be purified by vacuum distillation to yield pure methyl piperidinoacetate.[2]

Applications in Pharmaceutical Synthesis

The true value of methyl piperidinoacetate lies in its utility as a scaffold for building more complex molecules. The secondary amine is a nucleophilic handle for N-alkylation, N-acylation, and N-arylation reactions, while the ester group can be hydrolyzed, reduced, or used in condensation reactions.

Application 1: Intermediate in the Synthesis of Methylphenidate Analogues

Methylphenidate (sold as Ritalin®) is a well-known CNS stimulant used to treat ADHD.[6] It is chemically methyl α-phenyl-2-piperidineacetate. While the direct synthesis of methylphenidate often starts from different precursors, methyl piperidinoacetate is a logical and valuable intermediate for the synthesis of methylphenidate analogues. The key transformation is the introduction of a phenyl group at the α-position to the ester. A more common approach in medicinal chemistry for creating analogues involves the N-arylation of the piperidine ring.

Caption: N-Arylation of methyl piperidinoacetate.

Protocol 3: N-Arylation of Methyl Piperidinoacetate (Buchwald-Hartwig Amination)

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This protocol provides a general method for the N-arylation of methyl piperidinoacetate, which is a common strategy for creating libraries of compounds for screening in drug discovery programs targeting the CNS.

Materials:

-

Methyl piperidinoacetate

-

Aryl halide (e.g., bromobenzene, aryl triflate) (1.1 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)[7]

-

Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)[7]

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., Argon), combine the aryl halide (1.1 eq), methyl piperidinoacetate (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., Xantphos, 2-10 mol%), and base (e.g., NaOtBu, 1.5-2.0 eq) in a dry Schlenk tube or reaction vial.[7][8]

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring.[7]

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the N-aryl piperidine derivative.

Application 2: Intermediate in the Synthesis of Argatroban